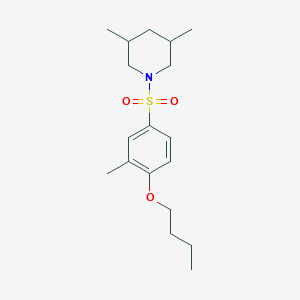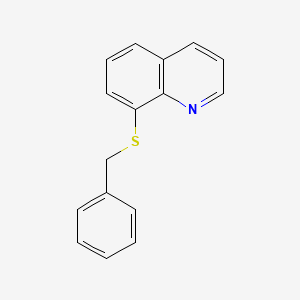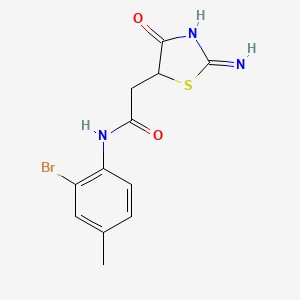![molecular formula C13H16N6OS B15119617 2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15119617.png)
2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidinyl Group: This step often involves the reaction of the pyrimidine core with an azetidinone derivative under controlled conditions.
Attachment of the Piperazinyl Group: This can be done through nucleophilic substitution reactions.
Addition of the Methylsulfanyl Group: This step may involve the use of methylthiolating agents under specific conditions to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazinyl and azetidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It may be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Oxopiperazin-1-yl)propanoic acid
- (3-Oxopiperazin-2-yl)acetic acid
- 3-[(3-oxopiperazin-1-yl)sulfonyl]benzoic acid
Uniqueness
2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H16N6OS |
|---|---|
Poids moléculaire |
304.37 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H16N6OS/c1-21-13-16-5-9(4-14)12(17-13)19-6-10(7-19)18-3-2-15-11(20)8-18/h5,10H,2-3,6-8H2,1H3,(H,15,20) |
Clé InChI |
NUBZYPHKWMKTBZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)N2CC(C2)N3CCNC(=O)C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Fluorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B15119549.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B15119559.png)
![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)

![6-Ethoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B15119597.png)


![Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B15119609.png)
![4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B15119627.png)
![Methyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]benzoate](/img/structure/B15119629.png)
![5-amino-N-(3-fluorophenyl)-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15119630.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15119631.png)
